Glycyl-D-valine
Overview
Description
Glycyl-D-valine is a dipeptide composed of glycine and D-valine. Dipeptides are compounds formed by two amino acids linked by a peptide bond, playing critical roles in biological processes and chemical synthesis.
Synthesis Analysis
The synthesis of dipeptides like Glycyl-D-valine involves the formation of a peptide bond between the amino group of glycine and the carboxyl group of D-valine. This process can be achieved through methods like phase-transfer alkylation, demonstrating the synthetic accessibility of such compounds (Antoni & Långström, 1987).
Molecular Structure Analysis
Research on glycyl-L-valine, a stereoisomer of Glycyl-D-valine, has shown that it crystallizes as a dihydrate in a monoclinic space group, existing as a zwitterion in crystals. The peptide planes in these molecules show significant deviations from planarity, indicating the complex molecular structures dipeptides can adopt (Lalitha, Subramanian, & Bordner, 1986).
Chemical Reactions and Properties
Glycyl-D-valine, like other dipeptides, is subject to reactions that involve the peptide bond. Hydrolysis is a common reaction, breaking the peptide bond under certain conditions. Studies on related peptides have shown that specific conditions can promote the hydrolysis of peptide bonds, providing insights into the chemical stability and reactivity of such compounds (Smith & Hansen, 1998).
Physical Properties Analysis
The physical properties of dipeptides depend on their molecular structure, solubility, and crystalline form. For instance, the growth and analysis of Glycyl-L-Valine crystals using various spectroscopic methods have provided valuable information on the vibrational bands and molecular interactions within these compounds, which can be related to their physical properties (Usha et al., 2019).
Chemical Properties Analysis
The chemical properties of Glycyl-D-valine can be inferred from studies on similar compounds. For example, the oxidation of dipeptides by Mn(III) and the characterization of the resulting products have shed light on the reactivity and potential applications of these molecules in various chemical reactions (Kumara et al., 2001).
Scientific Research Applications
Hydrolysis of Peptide Bonds : A study by Smith and Hansen (1998) investigated the hydrolysis of N-(phenylacetyl)glycyl-D-valine (PAGV), an acyclic penicillin G analogue. This research is significant for understanding the hydrolysis reactions of similar compounds (Smith & Hansen, 1998).
Uptake by Leuconostoc Mesenteroides : Research by Shelton and Nutter (1964) focused on the uptake systems for valine and glycylvaline in Leuconostoc mesenteroides, revealing the different uptake systems for these compounds and their role in promoting growth (Shelton & Nutter, 1964).
Molecular Structure and Conformation : Studies by Lalitha, Subramanian, and Bordner (1984, 1986) examined the structure and conformation of glycyl-glycyl-L-valine, providing insights into its molecular properties (Lalitha, Subramanian, & Bordner, 1984).
Dipeptide Complexes with Macrocyclic Receptors : A study by Mutihac et al. (2001) investigated the complexation, extraction, and transport of dipeptides like Glycyl-L-valine by crown ethers and cryptand. This research is important for understanding the interactions and transport of such compounds (Mutihac et al., 2001).
Nonlinear Optical Behavior and Molecular Structure : Usha et al. (2019) studied the molecular structure of Glycyl-L-Valine crystals and their nonlinear optical behavior, contributing to the understanding of the optical properties of such materials (Usha et al., 2019).
Safety And Hazards
When handling Glycyl-D-valine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYPAFSDFAEPH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-D-valine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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